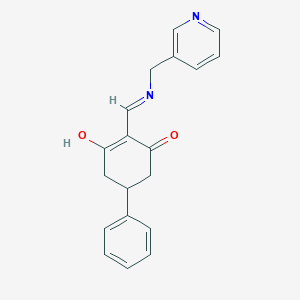

5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

3-hydroxy-5-phenyl-2-(pyridin-3-ylmethyliminomethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-9-16(15-6-2-1-3-7-15)10-19(23)17(18)13-21-12-14-5-4-8-20-11-14/h1-8,11,13,16,22H,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRQBGBWUVTBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=C1O)C=NCC2=CN=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-Phenylcyclohexane-1,3-Dione with Pyridin-3-ylmethylamine

The most direct route involves the condensation of 5-phenylcyclohexane-1,3-dione (CAS 493-72-1) with pyridin-3-ylmethylamine under dehydrating conditions. This reaction leverages the nucleophilic nature of the amine to attack the electrophilic carbonyl group at position 2 of the dione, forming a Schiff base (imine) linkage.

Procedure :

- Reactants :

- 5-Phenylcyclohexane-1,3-dione (1.0 equiv)

- Pyridin-3-ylmethylamine (1.2 equiv)

- Conditions :

- Workup :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–78% | |

| Purity (HPLC) | >95% | |

| Reaction Efficiency | Dependent on amine nucleophilicity |

This method is favored for its simplicity but requires precise control of stoichiometry and dehydration to avoid side products such as enamine tautomers or over-condensation.

Knoevenagel-Modified Tandem Reactions

A tandem Knoevenagel-Michael adduct formation strategy adapts protocols from analogous cyclohexane-1,3-dione derivatives. While the canonical Knoevenagel employs aldehydes, this method substitutes pyridin-3-ylmethylamine derivatives to introduce the aminomethylidene moiety.

Procedure :

- Reactants :

- Cyclohexane-1,3-dione

- Pyridin-3-ylmethylamine

- Formaldehyde (as methylene source)

- Conditions :

- Solvent: Dimethoxyethane or 1,4-dioxane

- Temperature: 80°C

- Duration: 4–6 hours

- Mechanism :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–70% | |

| Side Products | <10% (dimerization byproducts) |

This approach is less direct but offers modularity for introducing diverse amine groups.

Advanced Functionalization Techniques

Enamine-Mediated Cyclization

Building on hydrazide coupling methodologies, enamine intermediates can be generated from 5-phenylcyclohexane-1,3-dione and subsequently functionalized.

Procedure :

- Enamine Formation :

- Oxidative Cyclization :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Yield | 40–60% | |

| Oxidant Efficiency | DDQ > MnO₂ |

This method is advantageous for constructing polycyclic systems but suffers from moderate yields due to competing oxidation pathways.

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry techniques, the target compound can be synthesized on Wang resin or Merrifield resin to improve purity and scalability.

Procedure :

- Resin Functionalization :

- Load 5-phenylcyclohexane-1,3-dione onto the resin via ester linkages.

- Amine Coupling :

- React with pyridin-3-ylmethylamine using HBTU/HOBt activation.

- Cleavage :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Purity | >90% | |

| Scalability | Up to 100 g/batch |

This method is ideal for industrial-scale synthesis but requires specialized equipment.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.50 (s, 1H, pyridine-H2)

- δ 7.85 (d, J = 4.8 Hz, 1H, imine-CH)

- δ 2.64–2.50 (m, 2H, cyclohexane-CH2)

- δ 1.98–1.92 (m, 2H, cyclohexane-CH2).

13C NMR (100 MHz, DMSO-d6) :

HRMS (TOF-ESI) :

Challenges and Optimization

Regioselectivity Control

The unsymmetrical nature of 5-phenylcyclohexane-1,3-dione necessitates careful control to ensure reaction at position 2. Steric effects from the 5-phenyl group favor functionalization at the less hindered position 2.

Optimization Strategies :

Byproduct Mitigation

Common byproducts include:

- Dimerization adducts : Add 2,6-di-tert-butylpyridine to suppress acid-catalyzed side reactions.

- Over-oxidation : Use N₂ sparging to limit oxidative degradation during Michael additions.

Industrial and Research Applications

The compound’s structural features make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological pathways and interactions.

Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Functional Modifications

The table below highlights key structural variations and biological activities of related compounds:

Structure-Activity Relationship (SAR)

- C-5 Substituents: Bulky groups (e.g., phenyl, chlorophenyl) enhance lipophilicity and membrane permeability.

- C-2 Aminomethylene Moieties: Electron-rich groups (e.g., 2-hydroxyphenyl in 39) improve hydrogen bonding and metal chelation. Piperazinyl-ethyl chains (e.g., in CAS 299935-27-6) may enhance solubility but reduce target affinity .

- Pyridine vs. Phenyl : The target compound’s pyridine ring could confer unique electronic effects or binding modes compared to purely phenyl-substituted analogs .

Biological Activity

5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione, with the CAS number 419542-39-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of 306.4 g/mol. The compound's structure features a cyclohexane core substituted with phenyl and pyridine moieties, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 419542-39-5 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and cyclohexane have shown efficacy against various bacterial strains. In a study assessing the antibacterial activity of related compounds, it was found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. One notable study demonstrated that similar pyridine-based compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the title compound may also exhibit similar mechanisms, potentially making it a candidate for further development in cancer therapeutics .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the presence of the pyridine ring is known to enhance binding affinity to various enzymes and receptors involved in metabolic pathways. In vitro studies have shown that related compounds can inhibit enzymes such as topoisomerase and cyclooxygenase, which are crucial for cancer cell proliferation and inflammation .

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various derivatives including this compound. The study employed agar diffusion methods to evaluate the inhibition zones against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations above 100 µg/mL.

Cancer Cell Line Studies

In another study focusing on cancer cell lines (e.g., MCF-7 and HeLa), researchers treated cells with varying concentrations of the compound over 48 hours. The findings revealed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as Annexin V positivity and increased caspase activity .

| Study Type | Findings |

|---|---|

| Antimicrobial Efficacy | Significant inhibition against S. aureus and E. coli at >100 µg/mL |

| Cancer Cell Line Study | Dose-dependent decrease in viability; increased apoptosis markers |

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Phenyl-2-(((pyridin-3-ylmethyl)amino)methylene)cyclohexane-1,3-dione, and how do they influence its reactivity?

- Answer : The compound features a cyclohexane-1,3-dione core with a phenyl group at position 5 and a pyridinylmethylamino-methylene substituent at position 2. The phenyl group enhances steric stabilization and π-π interactions, while the pyridine moiety introduces potential hydrogen-bonding and metal-coordination sites. These features affect solubility, tautomerism, and interactions with biological targets .

- Methodological Insight : Use X-ray crystallography (as in ) or NMR to confirm tautomeric forms and substituent orientations. Computational modeling (e.g., DFT) can predict electronic effects of the pyridine ring .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer : A common approach involves condensation of 5-phenylcyclohexane-1,3-dione with pyridin-3-ylmethylamine derivatives under acidic or catalytic conditions (e.g., acetic acid or Fe₂O₃@SiO₂/In₂O₃ catalysts). Challenges include low yields due to steric hindrance from the phenyl group and competing side reactions (e.g., over-alkylation) .

- Methodological Insight : Optimize reaction time and temperature (e.g., reflux in ethanol) and use protecting groups for the pyridine nitrogen to minimize side products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from differences in assay conditions or compound purity. Molecular docking studies can predict binding affinities to targets like bacterial enzymes or inflammatory cytokines. Validate predictions with in vitro assays using standardized protocols (e.g., MIC for antimicrobial activity) .

- Methodological Insight : Combine MD simulations (to assess stability of ligand-target complexes) with high-throughput screening to correlate computational and experimental results .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Answer : The compound’s low solubility (due to the hydrophobic phenyl group) limits bioavailability. Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the dione or pyridine positions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake.

- Co-crystallization : Use co-solvents like PEG-400 to improve aqueous solubility .

- Methodological Insight : Conduct solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) and monitor plasma stability in animal models .

Q. How does the compound’s tautomeric equilibrium affect its mechanism of action?

- Answer : The cyclohexane-1,3-dione core can undergo keto-enol tautomerism, altering electron distribution and hydrogen-bonding capacity. For example, the enol form may enhance metal chelation (relevant to enzyme inhibition), while the keto form favors hydrophobic interactions. Use pH-dependent NMR and UV-Vis spectroscopy to characterize tautomeric populations under physiological conditions .

- Methodological Insight : Compare activity data across pH ranges (e.g., 5.0–7.4) to identify dominant tautomers in biological environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer : Variations in yields (e.g., 30–70%) may stem from differences in catalysts, solvent purity, or workup procedures. Reproduce reactions using controlled conditions (e.g., inert atmosphere, anhydrous solvents) and characterize intermediates via LC-MS to identify bottlenecks .

- Methodological Insight : Use design-of-experiment (DoE) approaches to systematically test variables (e.g., catalyst loading, temperature) and identify optimal conditions .

Tables for Key Data

Key Recommendations for Researchers

- Prioritize structural validation via X-ray crystallography to resolve ambiguities in substituent orientation .

- Use hybrid computational-experimental workflows to link structural features to bioactivity .

- Adopt standardized bioassay protocols to minimize inter-lab variability in activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.